molecular formula C21H23N5O2S B4519538 4-[4-(1,2-benzisothiazol-3-yl)piperazino]-4-oxo-N~1~-(4-pyridylmethyl)butanamide

4-[4-(1,2-benzisothiazol-3-yl)piperazino]-4-oxo-N~1~-(4-pyridylmethyl)butanamide

Cat. No.: B4519538
M. Wt: 409.5 g/mol
InChI Key: KNDLAIVEPNYKHL-UHFFFAOYSA-N
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Description

4-[4-(1,2-benzisothiazol-3-yl)piperazino]-4-oxo-N~1~-(4-pyridylmethyl)butanamide is a complex organic compound that features a benzisothiazole moiety, a piperazine ring, and a pyridylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(1,2-benzisothiazol-3-yl)piperazino]-4-oxo-N~1~-(4-pyridylmethyl)butanamide typically involves multiple steps. One common method involves the reaction of 2-mercaptoaniline with acid chlorides to form the benzisothiazole ring . This intermediate is then reacted with piperazine and subsequently with a pyridylmethyl group under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[4-(1,2-benzisothiazol-3-yl)piperazino]-4-oxo-N~1~-(4-pyridylmethyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine and benzisothiazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-[4-(1,2-benzisothiazol-3-yl)piperazino]-4-oxo-N~1~-(4-pyridylmethyl)butanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[4-(1,2-benzisothiazol-3-yl)piperazino]-4-oxo-N~1~-(4-pyridylmethyl)butanamide involves its interaction with specific molecular targets. It functions as an antagonist at dopamine D2 and serotonin 5HT2 receptors, which are implicated in various neurological processes . This interaction modulates neurotransmitter activity, potentially leading to therapeutic effects in conditions such as schizophrenia and bipolar disorder.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(1,2-benzisothiazol-3-yl)piperazino]-4-oxo-N~1~-(4-pyridylmethyl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple receptor types makes it a versatile compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-4-oxo-N-(pyridin-4-ylmethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O2S/c27-19(23-15-16-7-9-22-10-8-16)5-6-20(28)25-11-13-26(14-12-25)21-17-3-1-2-4-18(17)29-24-21/h1-4,7-10H,5-6,11-15H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNDLAIVEPNYKHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NSC3=CC=CC=C32)C(=O)CCC(=O)NCC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[4-(1,2-benzisothiazol-3-yl)piperazino]-4-oxo-N~1~-(4-pyridylmethyl)butanamide
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4-[4-(1,2-benzisothiazol-3-yl)piperazino]-4-oxo-N~1~-(4-pyridylmethyl)butanamide
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4-[4-(1,2-benzisothiazol-3-yl)piperazino]-4-oxo-N~1~-(4-pyridylmethyl)butanamide
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4-[4-(1,2-benzisothiazol-3-yl)piperazino]-4-oxo-N~1~-(4-pyridylmethyl)butanamide
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4-[4-(1,2-benzisothiazol-3-yl)piperazino]-4-oxo-N~1~-(4-pyridylmethyl)butanamide
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4-[4-(1,2-benzisothiazol-3-yl)piperazino]-4-oxo-N~1~-(4-pyridylmethyl)butanamide

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